1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
CAS No.:
Cat. No.: VC20213592
Molecular Formula: C11H17ClFN5
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClFN5 |
|---|---|
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | 1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H16FN5.ClH/c1-16-9-10(7-14-16)6-13-8-11-2-4-17(15-11)5-3-12;/h2,4,7,9,13H,3,5-6,8H2,1H3;1H |
| Standard InChI Key | YVQFWVZGROGXMR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CNCC2=NN(C=C2)CCF.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a bifunctional pyrazole derivative featuring two substituted pyrazole rings connected via a methylamine bridge. The IUPAC name reflects its substitution pattern: a 2-fluoroethyl group at position 1 of the first pyrazole ring and a methyl group at position 1 of the second pyrazole ring.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆FN₅ | |
| Molecular Weight | 273.74 g/mol | |
| SMILES | CN1C=C(C=N1)CNCC2=CC=NN2CCF | |
| InChIKey | XWOGVFFWNGTJFO-UHFFFAOYSA-N |
Structural Features
The compound’s structure comprises two pyrazole rings:
-
First pyrazole: Substituted with a 2-fluoroethyl group at position 1, enhancing lipophilicity and potential membrane permeability.
-
Second pyrazole: Features a methyl group at position 1 and a methylaminomethyl group at position 4, contributing to steric and electronic modulation.
The methylamine bridge facilitates conformational flexibility, enabling interactions with diverse biological targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically including:
-
Pyrazole ring formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions.
-
Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of bases like sodium hydride.
-
Methylaminomethylation: Coupling of the second pyrazole with methylamine derivatives using reductive amination or alkylation strategies.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, Δ | 60–75 |
| Fluoroethylation | 2-Fluoroethyl bromide, NaH, DMF | 45–55 |
| Methylaminomethylation | Methylamine, NaBH₃CN, MeOH | 50–65 |
Optimization Challenges
Key challenges include:
-
Low yields in fluoroethylation due to competing elimination reactions.
-
Purification difficulties arising from polar byproducts, often addressed via column chromatography or recrystallization.
Chemical and Physical Properties
Reactivity Profile
The compound undergoes characteristic pyrazole reactions:
-
Electrophilic substitution: Halogenation at position 4 of the pyrazole ring under mild conditions (e.g., Cl₂ in CH₂Cl₂).
-
Reductive amination: Modification of the methylamine bridge using aldehydes and reducing agents.
Biological Activities and Mechanisms
Mechanism of Action
The fluoroethyl group enhances binding affinity to hydrophobic enzyme pockets, while the pyrazole nitrogens participate in hydrogen bonding with catalytic residues.
Applications and Future Directions
Current Uses
-
Chemical probe: Used in biochemical assays to study pyrazole-protein interactions.
-
Pharmaceutical intermediate: Serves as a precursor for anticancer agents in preclinical studies.
Research Opportunities
-
Structure-activity relationships (SAR): Systematic modification of substituents to optimize potency and selectivity.
-
In vivo pharmacokinetics: Assessment of oral bioavailability and metabolic stability in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume